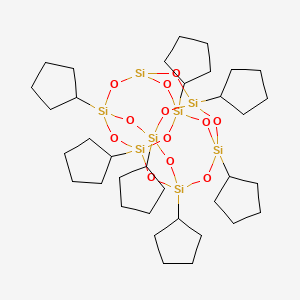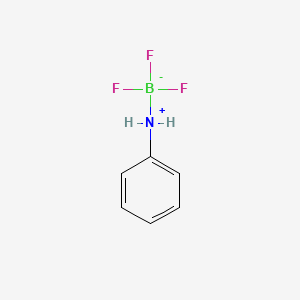
Boron, (benzenamine)trifluoro-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron, (benzenamine)trifluoro-, (T-4)-, also known as anilinetrifluoroboron, is a chemical compound with the molecular formula C6H6BF3N and a molecular weight of 159.93 g/mol . This compound is a complex of boron trifluoride and aniline, and it is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (benzenamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BF3+C6H5NH2→C6H5BF3NH2
This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of Boron, (benzenamine)trifluoro-, (T-4)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride gas and aniline, ensuring that the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as crystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Boron, (benzenamine)trifluoro-, (T-4)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group can be replaced by other functional groups.
Complex Formation: It can form complexes with other molecules, enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (benzenamine)trifluoro-, (T-4)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving Boron, (benzenamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
Boron, (benzenamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Boron, (benzenamine)trifluoro-, (T-4)- involves its interaction with molecular targets through the trifluoroboron group. This group can form stable complexes with various molecules, influencing their reactivity and properties. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with nucleophiles and electrophiles in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boron trifluoride aniline complex: Similar in structure but may have different reactivity and applications.
Boron trifluoride benzylamine complex: Another boron-containing compound with distinct properties and uses.
Uniqueness
Boron, (benzenamine)trifluoro-, (T-4)- is unique due to its specific trifluoroboron group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
660-53-7 |
|---|---|
Molekularformel |
C6H7BF3N |
Molekulargewicht |
160.93 g/mol |
IUPAC-Name |
trifluoro-(phenylazaniumyl)boranuide |
InChI |
InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2 |
InChI-Schlüssel |
VVPMIAKJDMDELQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]([NH2+]C1=CC=CC=C1)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



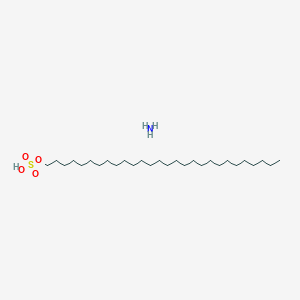
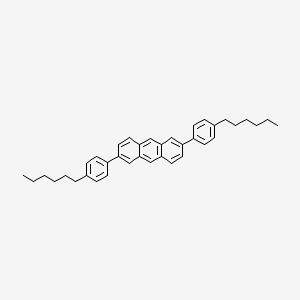
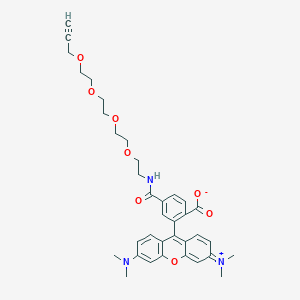

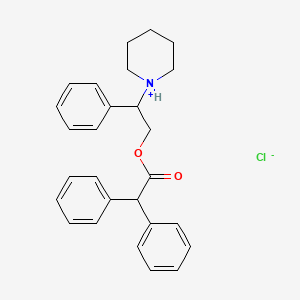
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)

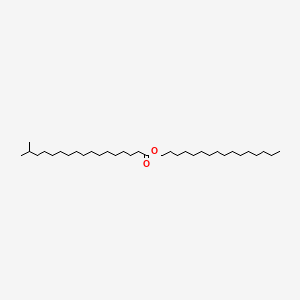
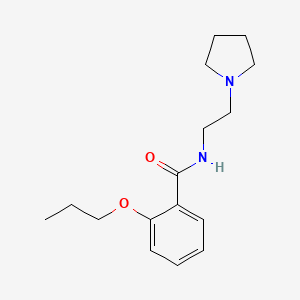
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
